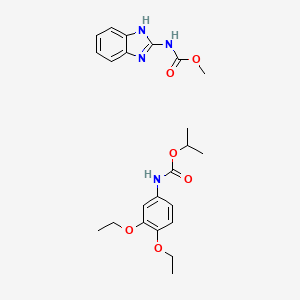
Botrylon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Botrylon is a relatively new compound that has garnered attention for its unique properties and potential applications. It is primarily known for its use in combating Botrytis, a genus of fungi that affects many plant species, particularly in viticulture. This compound is one of several fungicides used to control Botrytis, alongside other compounds like Scala, Switch, and Teldor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Botrylon involves several steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the formation of a core structure followed by functionalization to introduce the desired chemical groups. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. This includes maintaining specific temperatures, pressures, and pH levels. The process often involves multiple purification steps, such as crystallization and chromatography, to isolate the final product.
化学反応の分析
Types of Reactions
Botrylon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted this compound compounds.
科学的研究の応用
Botrylon has a wide array of applications in scientific research:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is studied for its effects on fungal growth and its potential as a fungicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antifungal treatments.
Industry: this compound is used in agriculture to protect crops from fungal infections, thereby improving yield and quality.
作用機序
The mechanism of action of Botrylon involves inhibiting the growth of Botrytis fungi by interfering with their cellular processes. It targets specific enzymes and pathways essential for fungal growth and reproduction. By binding to these molecular targets, this compound disrupts the normal functioning of the fungi, leading to their eventual death.
類似化合物との比較
Botrylon is often compared with other fungicides like Scala, Switch, and Teldor. While all these compounds are effective against Botrytis, this compound is unique in its specific mode of action and its ability to be used in combination with other fungicides to prevent resistance development . Similar compounds include:
Scala: Contains pyrimethanil and works by inhibiting methionine biosynthesis.
Switch: A combination of cyprodinil and fludioxonil, targeting multiple fungal pathways.
Teldor: Contains fenhexamid and inhibits sterol biosynthesis in fungi.
特性
CAS番号 |
116678-88-7 |
|---|---|
分子式 |
C23H30N4O6 |
分子量 |
458.5 g/mol |
IUPAC名 |
methyl N-(1H-benzimidazol-2-yl)carbamate;propan-2-yl N-(3,4-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO4.C9H9N3O2/c1-5-17-12-8-7-11(9-13(12)18-6-2)15-14(16)19-10(3)4;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h7-10H,5-6H2,1-4H3,(H,15,16);2-5H,1H3,(H2,10,11,12,13) |
InChIキー |
GJPZDZHEZDANAG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OCC.COC(=O)NC1=NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


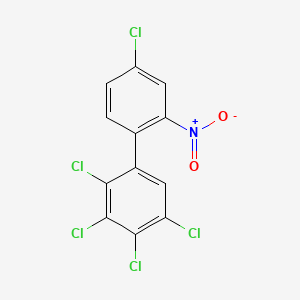

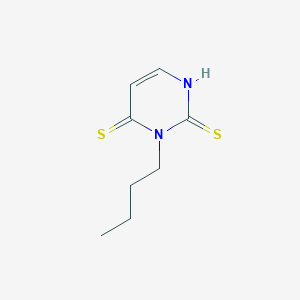
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
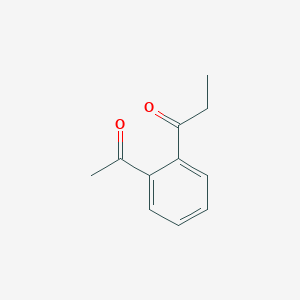
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
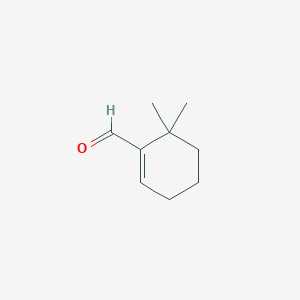
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
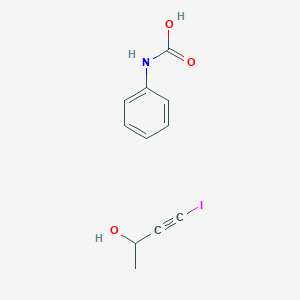
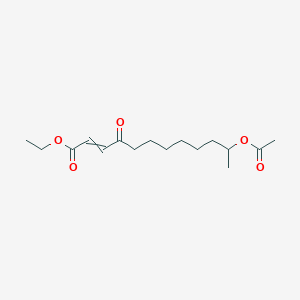
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
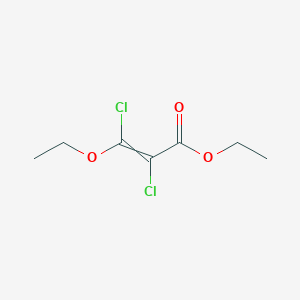
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
